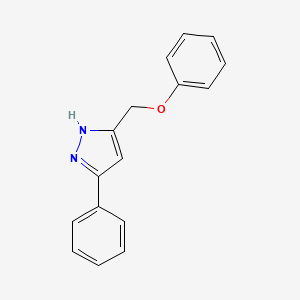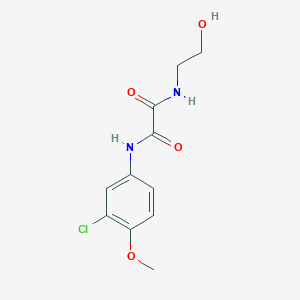![molecular formula C18H12N2O3 B4979687 2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B4979687.png)
2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, commonly known as PQQ, is a redox cofactor and a potent antioxidant. It was first discovered in 1979 in bacteria, and later found in plants, animals, and humans. PQQ has been extensively studied for its potential therapeutic benefits in various diseases and conditions.
Mecanismo De Acción
PQQ acts as a redox cofactor, participating in cellular energy metabolism and electron transfer reactions. PQQ also acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. PQQ has been shown to activate various signaling pathways in the body, including the Nrf2 pathway, which regulates antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
PQQ has been shown to have various biochemical and physiological effects, including promoting mitochondrial biogenesis, improving energy metabolism, and reducing oxidative stress and inflammation. PQQ has also been shown to improve cognitive function, reduce the risk of heart disease and stroke, and improve glucose metabolism in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PQQ has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. PQQ can also be easily incorporated into various formulations and delivery systems. However, PQQ has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for PQQ research, including exploring its potential therapeutic benefits in other diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and metabolic disorders. Further research is also needed to understand the mechanisms of action of PQQ and its effects on cellular signaling pathways. Additionally, research is needed to develop more efficient and cost-effective methods for PQQ synthesis and delivery.
Métodos De Síntesis
PQQ can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of starting materials such as 2,5-dimethoxybenzoquinone and 4-aminophenol, which are reacted to form PQQ. The microbial fermentation method involves the use of microorganisms such as Methylobacterium organophilum and Gluconobacter oxydans, which produce PQQ as a secondary metabolite.
Aplicaciones Científicas De Investigación
PQQ has been studied for its potential therapeutic benefits in various diseases and conditions, including neurodegenerative diseases, cardiovascular diseases, diabetes, and cancer. PQQ has been shown to have neuroprotective effects, promoting the growth and survival of neurons, and improving cognitive function. PQQ has also been shown to have cardioprotective effects, reducing the risk of heart disease and stroke. PQQ has been shown to have anti-inflammatory and antioxidant effects, reducing oxidative stress and inflammation in the body.
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-10-15-16(13-4-2-3-5-14(13)19-10)18(23)20(17(15)22)11-6-8-12(21)9-7-11/h2-9,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYMDSLUOLDCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4979627.png)
![2-{2-[(methylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4979652.png)
![2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B4979660.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4979661.png)


![2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4979717.png)
![8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)